Ethyl 2,5-dihydro-5-oxo-1-(3-trifluoromethylphenyl)-1H-1,2,4-triazole-3-carboxylate
Description
Ethyl 2,5-dihydro-5-oxo-1-(3-trifluoromethylphenyl)-1H-1,2,4-triazole-3-carboxylate is a synthetic organic compound belonging to the class of triazole derivatives. This compound is characterized by the presence of a trifluoromethylphenyl group attached to a triazole ring, which is further esterified with an ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H10F3N3O3 |
|---|---|
Molecular Weight |
301.22 g/mol |
IUPAC Name |
ethyl 5-oxo-1-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C12H10F3N3O3/c1-2-21-10(19)9-16-11(20)18(17-9)8-5-3-4-7(6-8)12(13,14)15/h3-6H,2H2,1H3,(H,16,17,20) |
InChI Key |
AIGNIZQIXRQXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)N1)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,5-dihydro-5-oxo-1-(3-trifluoromethylphenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced via a nucleophilic substitution reaction, where a suitable trifluoromethylphenyl halide reacts with the triazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Hydroxylated triazole derivatives.
Substitution: Halogenated or nitrated triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Research indicates that triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. Ethyl 2,5-dihydro-5-oxo-1-(3-trifluoromethylphenyl)-1H-1,2,4-triazole-3-carboxylate exhibits promising activity against various pathogens and cancer cell lines.
Case Studies in Medicinal Applications
- Antifungal Activity : Studies have demonstrated that triazole compounds can inhibit the growth of fungi by interfering with ergosterol biosynthesis. This compound has shown effectiveness against strains resistant to conventional antifungal agents.
- Anticancer Properties : Research published in peer-reviewed journals highlights the compound's ability to induce apoptosis in cancer cells. Its mechanism of action involves the inhibition of specific pathways critical for tumor growth.
Agricultural Applications
In agriculture, the compound's fungicidal properties make it a candidate for developing new agrochemicals. Triazole derivatives are widely used as fungicides due to their effectiveness against a broad spectrum of fungal diseases affecting crops.
Field Trials and Efficacy Studies
Field trials have indicated that formulations containing this compound can significantly reduce the incidence of plant diseases caused by fungal pathogens. These studies often compare the efficacy of this compound with traditional fungicides to assess its potential as a safer alternative with reduced environmental impact.
Chemical Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and catalysts. Understanding its synthesis is crucial for scaling up production for commercial applications.
Synthesis Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Triazole precursor + trifluoromethyl phenol | Formation of triazole ring |
| 2 | Esterification | Ethanol + carboxylic acid derivative | Formation of ethyl ester |
| 3 | Purification | Crystallization or chromatography | Isolation of final product |
Mechanism of Action
The mechanism of action of Ethyl 2,5-dihydro-5-oxo-1-(3-trifluoromethylphenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethylphenyl group enhances its binding affinity to certain enzymes and receptors, potentially inhibiting or modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Methyl 2,5-dihydro-5-oxo-1-(3-trifluoromethylphenyl)-1H-1,2,4-triazole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.
2,5-Dihydro-5-oxo-1-(3-trifluoromethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester form.
Uniqueness
This compound is unique due to the presence of the trifluoromethylphenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.
Biological Activity
Ethyl 2,5-dihydro-5-oxo-1-(3-trifluoromethylphenyl)-1H-1,2,4-triazole-3-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H10F3N3O3
- Molecular Weight : 273.23 g/mol
- CAS Number : 67267-08-7
The biological activity of this compound is largely attributed to its triazole moiety, which is known for its ability to interact with various biological targets. Triazoles have been shown to exhibit antifungal, antibacterial, and anticancer properties. The trifluoromethyl group enhances lipophilicity and bioavailability, contributing to the overall potency of the compound.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. This compound was evaluated for its efficacy against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 12.5 - 25 | Antibacterial |
| Escherichia coli | 25 | Antibacterial |
| Pseudomonas aeruginosa | 50 | Moderate activity |
These results highlight the compound's potential as an antimicrobial agent, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Antifungal Activity
The compound has also been tested for antifungal properties. Studies have shown that triazole derivatives can inhibit fungal growth effectively:
| Fungal Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Candida albicans | 1.6 - 25 | Strong antifungal |
| Aspergillus niger | 12.5 - 50 | Moderate antifungal |
The presence of the trifluoromethyl group appears to enhance the antifungal activity compared to non-fluorinated analogs .
Anticancer Activity
Recent studies have explored the anticancer potential of triazole derivatives. This compound demonstrated cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HCT-116 (Colon carcinoma) | 6.2 | Cytotoxic |
| T47D (Breast cancer) | 27.3 | Cytotoxic |
These findings suggest that the compound may serve as a lead for developing new anticancer agents .
Case Studies and Research Findings
- Antibacterial Efficacy : A study reported that derivatives with a trifluoromethyl group exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts. The mechanism was linked to disruption of bacterial cell membranes .
- Fungal Inhibition : In vitro tests showed that this compound effectively inhibited the growth of Candida species at low concentrations, indicating its potential as a therapeutic agent against fungal infections .
- Cytotoxicity in Cancer Cells : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its mechanism as a potential anticancer drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
